molecular formula C6H12F3N3 B8686753 4-(2,2,2-Trifluoroethyl)piperazine-1-amine

4-(2,2,2-Trifluoroethyl)piperazine-1-amine

Cat. No. B8686753
M. Wt: 183.18 g/mol
InChI Key: VDEYPLWBCCBZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2,2-Trifluoroethyl)piperazine-1-amine is a useful research compound. Its molecular formula is C6H12F3N3 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2,2-Trifluoroethyl)piperazine-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,2-Trifluoroethyl)piperazine-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2,2,2-Trifluoroethyl)piperazine-1-amine

Molecular Formula

C6H12F3N3

Molecular Weight

183.18 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)piperazin-1-amine

InChI

InChI=1S/C6H12F3N3/c7-6(8,9)5-11-1-3-12(10)4-2-11/h1-5,10H2

InChI Key

VDEYPLWBCCBZAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.22 g, 58.5 mmol) in tetrahydrofuran (100 mL) that cooled with ice bath, a solution of 1-nitroso-4-(2,2,2-trifluoroethyl)piperazine (5.43 g, 27.5 mmol) in tetrahydrofuran (10 mL) was added dropwise and the reaction mixture was allowed to warm to ambient temperature, then stirred for 5 days. The reaction mixture was cooled with ice bath, ethyl acetate was added until cease bubbling up, and water (2.1 mL) was added then the mixture was stirred for 20 min. To this mixture, 15% w/v sodium hydroxide solution (2.1 mL) and water (6.3 mL) were added, then the suspension mixture was allowed to warm to ambient temperature and then the mixture was stirred vigorously for 1 h. Magnesium sulfate was added to the mixture and stirred for a while, then the suspension was filtered. The filtrate was concentrated to afford 4-(2,2,2-trifluoroethyl)piperazine-1-amine as oil (4.72 g, y. 94%).
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-nitroso-4-(2,2,2-trifluoroethyl)piperazine
Quantity
5.43 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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